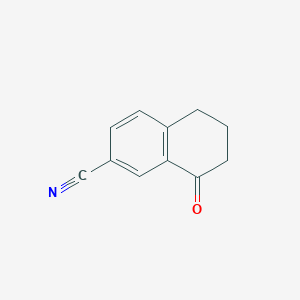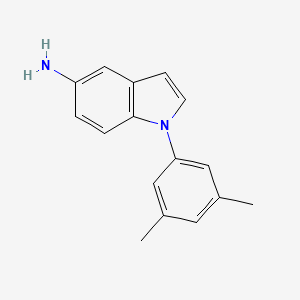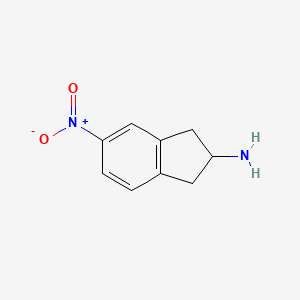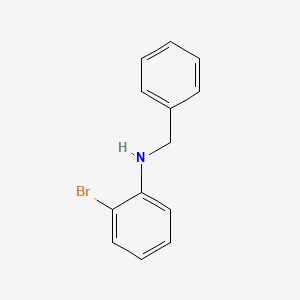
N-Benzyl-2-bromoaniline
Übersicht
Beschreibung
N-Benzyl-2-bromoaniline is a synthetic chemical compound that belongs to the chemical class of aniline derivatives. It has a molecular formula of C13H12BrN and an average mass of 262.145 Da .
Synthesis Analysis
The synthesis of 2-bromoaniline, a precursor to N-Benzyl-2-bromoaniline, involves three reactions :Alkylation of 2-bromoaniline with benzyl bromide under ostensibly basic N-alkylation conditions resulted in migration of bromine from the 2- to the 4-aryl position .
Molecular Structure Analysis
The molecular structure of N-Benzyl-2-bromoaniline consists of a benzene ring attached to an amine (NH2) group and a bromine atom . The bromine atom is attached to the second carbon atom in the benzene ring, while the benzyl group is attached to the nitrogen atom of the amine group .Chemical Reactions Analysis
The chemical reactions involving N-Benzyl-2-bromoaniline are primarily its synthesis reactions. The nitration, conversion of the nitro group to an amine, and bromination are key steps in its synthesis . An unexpected rearrangement was observed when 2-bromoaniline was alkylated with benzyl bromide, resulting in the migration of bromine from the 2- to the 4-aryl position .Physical And Chemical Properties Analysis
N-Benzyl-2-bromoaniline has a molecular weight of 262.14 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved documents.Wissenschaftliche Forschungsanwendungen
Photochemical Benzylic Bromination
- Scientific Field : Organic & Biomolecular Chemistry
- Application Summary : N-Benzyl-2-bromoaniline is used in the photochemical benzylic bromination process, also known as the Wohl–Ziegler reaction . This process is one of the most well-used methods within synthetic organic photochemistry .
- Methods of Application : The procedure is initiated by the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) . The reaction methodology has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates .
- Results or Outcomes : The development of a p-methoxybenzyl bromide generator for PMB protection was successfully demonstrated on a pharmaceutically relevant intermediate on an 11 g scale, giving a 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .
Second-Order Nonlinear Optical (NLO) Effects
- Scientific Field : Photonics Technology
- Application Summary : N-Benzyl-2-bromoaniline is used in the characterization of all second-order nonlinear optical (NLO) coefficients of organic NLO crystals .
- Methods of Application : As-grown bulk N-benzyl-2-methyl-4-nitroaniline (BNA) crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces by using precision lathe and diamond blade .
- Results or Outcomes : The full elements of second-order NLO tensor can be completely characterized for an organic NLO crystal for the first time .
Photochemical Benzylic Bromination
- Scientific Field : Organic & Biomolecular Chemistry
- Application Summary : N-Benzyl-2-bromoaniline is used in the photochemical benzylic bromination process, also known as the Wohl–Ziegler reaction . This process is one of the most well-used methods within synthetic organic photochemistry .
- Methods of Application : The procedure is initiated by the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) . The reaction methodology has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates .
- Results or Outcomes : The development of a p-methoxybenzyl bromide generator for PMB protection was successfully demonstrated on a pharmaceutically relevant intermediate on an 11 g scale, giving a 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .
Second-Order Nonlinear Optical (NLO) Effects
- Scientific Field : Photonics Technology
- Application Summary : N-Benzyl-2-bromoaniline is used in the characterization of all second-order nonlinear optical (NLO) coefficients of organic NLO crystals .
- Methods of Application : As-grown bulk N-benzyl-2-methyl-4-nitroaniline (BNA) crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces by using precision lathe and diamond blade .
- Results or Outcomes : The full elements of second-order NLO tensor can be completely characterized for an organic NLO crystal for the first time .
Safety And Hazards
While specific safety and hazard information for N-Benzyl-2-bromoaniline was not found, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Eigenschaften
IUPAC Name |
N-benzyl-2-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSIVIJKFBJPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435401 | |
| Record name | N-Benzyl-2-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-bromoaniline | |
CAS RN |
71687-81-5 | |
| Record name | N-Benzyl-2-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



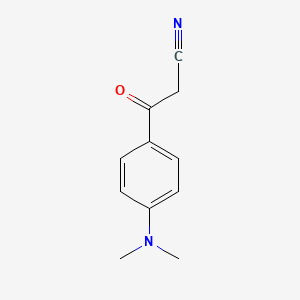
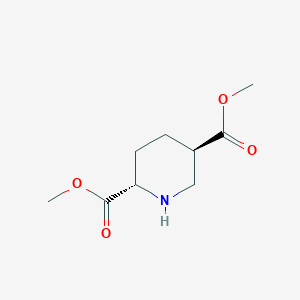
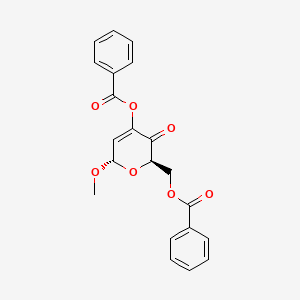
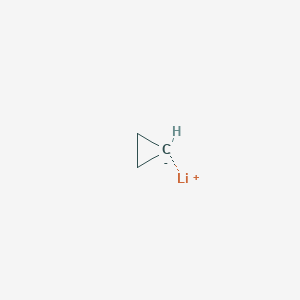
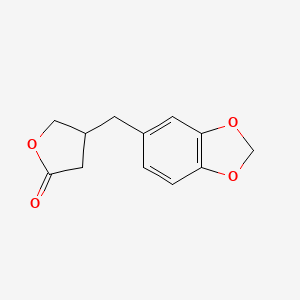
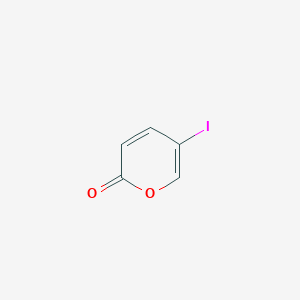
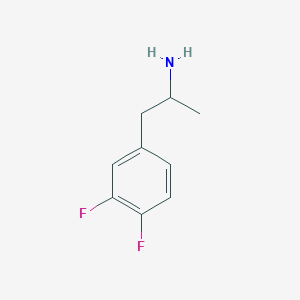
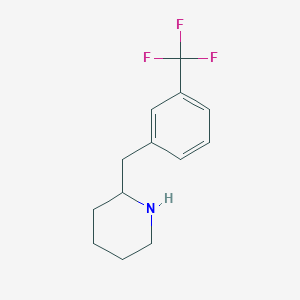
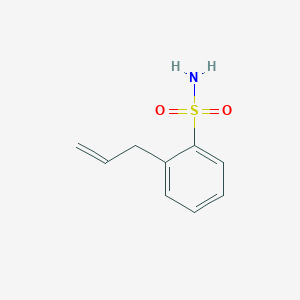
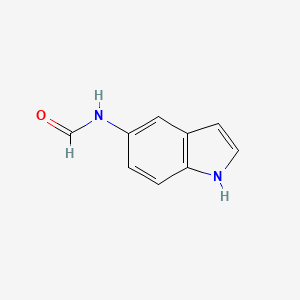
![N-{4-[(Propan-2-yl)oxy]phenyl}piperazine-1-carboxamide](/img/structure/B1625152.png)
